molecular formula C18H12N6O7 B5866025 3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide

3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide

Cat. No.: B5866025
M. Wt: 424.3 g/mol
InChI Key: OEIVOWNQDBFXRP-YBFXNURJSA-N
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Description

3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide is a complex organic compound characterized by its multiple nitro groups and a pyrrole ring

Preparation Methods

The synthesis of 3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide typically involves multi-step organic reactions. The process begins with the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the pyrrole ring through a cyclization reaction. The final step involves the condensation of the pyrrole derivative with 4-nitrobenzaldehyde under specific conditions to form the desired compound .

Chemical Reactions Analysis

3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Compared to other nitro-substituted benzamides, 3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide is unique due to its combination of a pyrrole ring and multiple nitro groups. Similar compounds include:

Properties

IUPAC Name

3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O7/c25-18(12-8-16(23(28)29)10-17(9-12)24(30)31)20-19-11-15-2-1-7-21(15)13-3-5-14(6-4-13)22(26)27/h1-11H,(H,20,25)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVOWNQDBFXRP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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